ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
- Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound with a complex structure. It belongs to the class of chromenones and is commonly used in medicinal chemistry.
- The compound’s name provides insights into its composition:
Ethyl group: Indicates the presence of an ethyl (C₂H₅) substituent.
Chromenone core: The central chromenone ring (2H-chromen-3-one) is fused with other functional groups.
Benzyl ether: The benzyl group (C₆H₅CH₂-) is attached via an ether linkage.
Fluoro and chloro substituents: These halogen atoms enhance the compound’s pharmacological properties.
Preparation Methods
- The synthesis of this compound involves several steps, including Suzuki–Miyaura coupling reactions. One common approach is the coupling of a boronate ester with an aryl halide using a palladium catalyst.
- Specifically, the boronate ester (organoboron reagent) plays a crucial role in the Suzuki–Miyaura coupling. Boron reagents are generally mild, functional group-tolerant, and environmentally benign .
- Industrial production methods may vary, but the Suzuki–Miyaura reaction remains a key step.
Chemical Reactions Analysis
Reactions: Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various reactions
Common Reagents and Conditions:
Major Products: The desired product is the coupled compound itself.
Scientific Research Applications
Medicine: Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate may have potential as a drug candidate due to its chromenone scaffold and halogen substituents. Further studies are needed to explore its pharmacological properties.
Chemical Biology: Researchers investigate its interactions with biological targets.
Industry: It could serve as a building block for other compounds.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular proteins or enzymes. It may affect signaling pathways related to cell growth, apoptosis, or inflammation.
- Specific molecular targets remain an area of ongoing research.
Comparison with Similar Compounds
- Similar compounds include lapatinib (GW572016), which also contains a fluorobenzyl ether moiety and is used in breast cancer treatment .
- Uniqueness: Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate stands out due to its specific combination of functional groups.
Remember that this compound’s detailed synthesis and applications are actively explored by researchers
Biological Activity
Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound with a complex structure that includes a chromenone core. This compound, characterized by its molecular formula C22H20ClFO5 and a molecular weight of approximately 418.8 g/mol, has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Structure and Synthesis
The compound features a propanoate ester group, which enhances its solubility and possibly its bioactivity. The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups that can be modified for specific applications.
Key Steps in Synthesis:
- Formation of the chromenone core.
- Introduction of the chloro and fluorobenzyl groups.
- Esterification to form the final propanoate structure.
Pharmacological Properties
Research indicates that compounds with similar chromenone structures exhibit significant pharmacological properties. This compound may interact with various biological targets, potentially modulating enzyme activity or receptor interactions.
Potential Activities:
- Anti-inflammatory: The compound may inhibit inflammatory pathways, similar to other chromenone derivatives.
- Antioxidant: Its structure suggests potential antioxidant activity, which can protect cells from oxidative stress.
- Anticancer: Initial studies suggest it may affect cancer cell proliferation through specific molecular interactions.
Interaction Studies
Preliminary studies have indicated that this compound interacts with enzymes involved in metabolic pathways. These interactions can lead to either inhibition or modulation of enzyme activity, suggesting therapeutic potential.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique features of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate | C15H16O5 | Lacks halogen substituents; simpler structure |
Ethyl 3-{6-chloro-7-[fluorobenzyl]oxy}-4-methylcoumarin | C21H19ClFO5 | Similar coumarin core but different substituents |
Ethyl 3-{6-bromo-[benzoyloxy]} -4-methylcoumarin | C22H19BrO5 | Contains bromine instead of chlorine; different reactivity |
The presence of both chlorine and fluorine in ethyl 3-{7-[ (2-chloro -4-fluorobenzyl) oxy]-4-methyl -2 -oxo -2H -chromen -3 -yl} propanoate may enhance its biological activity compared to these similar compounds by improving metabolic stability and binding interactions with biological targets.
Case Studies and Research Findings
Several studies have explored the biological effects of chromenone derivatives similar to ethyl 3-{7-[ (2-chloro -4-fluorobenzyl) oxy]-4-methyl -2 -oxo -2H -chromen -3 -yl} propanoate:
-
Anti-inflammatory Effects: In vitro studies demonstrated that related compounds inhibited pro-inflammatory cytokines in macrophages.
"Compounds with chromenone structures have shown significant inhibition of IL-6 and TNF-alpha production in macrophages" .
-
Antioxidant Activity: Research indicates that these compounds can scavenge free radicals effectively.
"Chromene derivatives exhibit strong antioxidant properties, protecting cellular components from oxidative damage" .
-
Anticancer Potential: Some studies suggest that these compounds can induce apoptosis in cancer cells through specific signaling pathways.
"Chromone derivatives have been linked to apoptosis induction in various cancer cell lines" .
Properties
Molecular Formula |
C22H20ClFO5 |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
ethyl 3-[7-[(2-chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H20ClFO5/c1-3-27-21(25)9-8-18-13(2)17-7-6-16(11-20(17)29-22(18)26)28-12-14-4-5-15(24)10-19(14)23/h4-7,10-11H,3,8-9,12H2,1-2H3 |
InChI Key |
HWAZVSGZPNKGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)OC1=O)C |
Origin of Product |
United States |
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